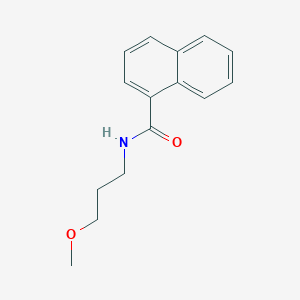![molecular formula C18H21N3O3S B258772 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying biological processes.
作用機序
The mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is not fully understood. However, it is known to be a potent inhibitor of various enzymes and receptors. It is thought to bind to the active site of these molecules, preventing them from functioning properly.
Biochemical and Physiological Effects:
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, leading to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to inhibit the activity of G protein-coupled receptors, leading to a decrease in intracellular signaling.
実験室実験の利点と制限
One advantage of using 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potency. It is a very potent inhibitor of various enzymes and receptors, making it useful for studying their function. However, this potency can also be a limitation, as it can lead to off-target effects and toxicity. Another limitation is that it is not very selective, meaning that it can inhibit the function of multiple enzymes and receptors.
将来の方向性
There are many future directions for research involving 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide. One area of research is the development of more selective inhibitors of specific enzymes and receptors. Another area of research is the use of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in drug discovery, as it may be useful in identifying new drug targets. Additionally, research is needed to better understand the mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide and its effects on biological processes.
合成法
The synthesis of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide involves several steps. The first step is the reaction of 2-methyl-5-nitrobenzenesulfonamide with phenylpiperazine in the presence of a reducing agent such as iron powder. This results in the formation of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]nitrobenzene. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide.
科学的研究の応用
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is widely used in scientific research as a tool for studying biological processes. It is a potent inhibitor of various enzymes and receptors, making it useful for studying the function of these molecules. It is commonly used in studies of G protein-coupled receptors, as it can selectively inhibit their function. It is also used in studies of phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP.
特性
製品名 |
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide |
|---|---|
分子式 |
C18H21N3O3S |
分子量 |
359.4 g/mol |
IUPAC名 |
2-methyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-8-16(13-17(14)18(19)22)25(23,24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H2,19,22) |
InChIキー |
UTIXMZMXLOTXBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)